
3-Methyl-8-(trifluoromethyl)quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-(trifluoromethyl)quinolin-2-amine is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine typically involves the following steps:
Cyclization Reactions: The quinoline ring system can be constructed through cyclization reactions involving appropriate starting materials.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions or direct fluorination methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and fluorination reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-8-(trifluoromethyl)quinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoromethyl iodide (CF3I) and catalysts such as palladium or copper salts are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-(trifluoromethyl)quinolin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and stability. The quinoline ring system allows the compound to inhibit various enzymes and pathways, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Uniqueness
3-Methyl-8-(trifluoromethyl)quinolin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H9F3N2 |
|---|---|
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
3-methyl-8-(trifluoromethyl)quinolin-2-amine |
InChI |
InChI=1S/C11H9F3N2/c1-6-5-7-3-2-4-8(11(12,13)14)9(7)16-10(6)15/h2-5H,1H3,(H2,15,16) |
InChI-Schlüssel |
WMLZTQQXCPDQNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CC=C2)C(F)(F)F)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


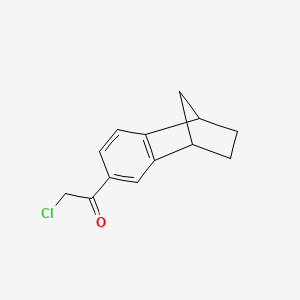
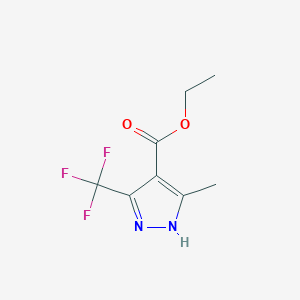

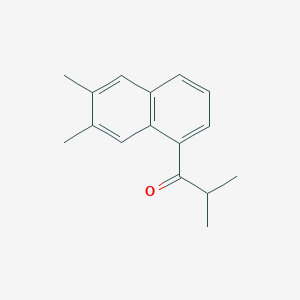


![(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone](/img/structure/B11884131.png)
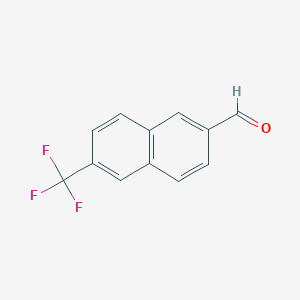
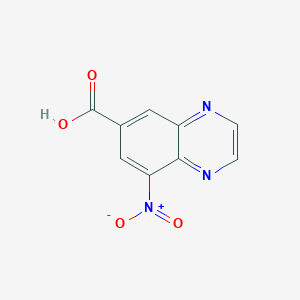
![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol](/img/structure/B11884145.png)

![(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)

![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)
